2-(4-Chloro-2-methoxyphenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chloro-2-methoxyphenyl)acetic acid often involves regioselective halogenation and the use of bromine or chlorination agents in acetic acid, yielding high product purity and specificity. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved through regioselective bromination, indicating that similar methodologies could be applicable for synthesizing 2-(4-Chloro-2-methoxyphenyl)acetic acid with an emphasis on controlling regiochemistry and the electronic effects of substituents (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-Chloro-2-methoxyphenyl)acetic acid reveals significant insights into the spatial arrangement and electronic environment of such molecules. For example, in the structure of (3-Methoxyphenyl)acetic acid, dimers are formed in the crystalline state via O—H⋯O hydrogen bonds, suggesting that similar hydrogen-bonding patterns may exist in 2-(4-Chloro-2-methoxyphenyl)acetic acid, contributing to its solid-state behavior and potentially affecting its reactivity and solubility (Choudhury & Row, 2002).
Chemical Reactions and Properties
Chemical reactivity studies on derivatives of 2-(4-Chloro-2-methoxyphenyl)acetic acid indicate a broad range of possible reactions, including acylation and cyclization, which can lead to a diverse array of functionalized compounds. For instance, acylation of amines with related acyl chlorides has been demonstrated, offering pathways to new amides and heterocyclic compounds, which could also apply to 2-(4-Chloro-2-methoxyphenyl)acetic acid derivatives (Arutjunyan et al., 2013).
Scientific Research Applications
Chiral Auxiliary Compound : A study by Majewska (2019) in "Phosphorus, Sulfur, and Silicon and the Related Elements" highlighted the potential of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary for amines and alcohols, showing promising results in 31P NMR spectroscopy (Majewska, 2019).
Synthesis of New Amides and 1-acylpyrazole : Research by Arutjunyan et al. (2013) in "Chemistry of Heterocyclic Compounds" demonstrated the potential of using [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetic acid for the synthesis of new amides and 1-acylpyrazole by interacting with various amines and pyrazole (Arutjunyan et al., 2013).
Antimicrobial Activity : A study by Noolvi et al. (2016) in the "Arabian Journal of Chemistry" found that novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibited significant antimicrobial activity against various microbes (Noolvi et al., 2016).
Trace Determination in Biological and Environmental Samples : Omidi et al. (2014) in the "Iranian Journal of Public Health" demonstrated that molecular imprinted polymer nanoparticles combined with high-performance liquid chromatography can effectively provide sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex biological and environmental samples (Omidi et al., 2014).
Synthesis of Novel Compounds : The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, as reported by Guzei et al. (2010) in "Acta Crystallographica Section E: Structure Reports Online," was achieved with an 84% yield, showing the compound's electron-donating properties (Guzei et al., 2010).
Safety And Hazards
- Toxicity : While toxicity data may vary, caution should be exercised when handling this compound. Always follow proper safety protocols and use appropriate protective equipment.
- Environmental Impact : As with any chemical, its environmental impact should be considered during use and disposal.
Future Directions
Future research on 2-(4-Chloro-2-methoxyphenyl)acetic acid should focus on:
- Biological Activity : Investigating its potential as a herbicide or other applications.
- Synthetic Optimization : Developing more efficient and sustainable synthetic routes.
- Structural Modifications : Exploring derivatives with enhanced properties.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIWCMQVOEXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289437 | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
170737-95-8 | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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